molecular formula C8H14O2 B14396930 5-Hydroxy-4-methylideneheptan-3-one CAS No. 89546-22-5

5-Hydroxy-4-methylideneheptan-3-one

Cat. No.: B14396930
CAS No.: 89546-22-5
M. Wt: 142.20 g/mol
InChI Key: GDFNQWAMFOGMPI-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methylideneheptan-3-one is an organic compound with a unique structure that includes a hydroxyl group and a methylidene group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methylideneheptan-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylideneheptan-3-one with formaldehyde, followed by hydroxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methylideneheptan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-methylideneheptanoic acid.

    Reduction: Formation of 5-hydroxy-4-methylideneheptanol.

    Substitution: Formation of 5-chloro-4-methylideneheptan-3-one or 5-bromo-4-methylideneheptan-3-one.

Scientific Research Applications

5-Hydroxy-4-methylideneheptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methylideneheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylidene group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-methylideneheptan-3-one
  • 5-Hydroxy-5-methylideneheptan-3-one
  • 4-Methylideneheptan-3-one

Uniqueness

5-Hydroxy-4-methylideneheptan-3-one is unique due to the specific positioning of its hydroxyl and methylidene groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions and reactivity that are not observed in its analogs.

Properties

CAS No.

89546-22-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-hydroxy-4-methylideneheptan-3-one

InChI

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h7,9H,3-5H2,1-2H3

InChI Key

GDFNQWAMFOGMPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C(=O)CC)O

Origin of Product

United States

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